(2-Chloro-5-methyl-phenyl)urea
Description
(2-Chloro-5-methyl-phenyl)urea is a substituted urea derivative characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a methyl group at the 5-position. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and material science.
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(2-chloro-5-methylphenyl)urea |
InChI |
InChI=1S/C8H9ClN2O/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
InChI Key |
QQYGOQRWBZNNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize (2-Chloro-5-methyl-phenyl)urea, comparisons are drawn with structurally related compounds, focusing on physicochemical properties, stability, and functional roles.
Comparison with Urea
Urea (NH₂CONH₂) is a simple organic compound with high solubility in water and polar solvents. It is widely used as a protein denaturant and in deep eutectic solvents (DES). For example, a DES formed by choline chloride and urea (1:2 molar ratio) demonstrates unique solvent properties due to hydrogen-bonding networks . In contrast, this compound’s aromatic substituents likely reduce its solubility in polar solvents but may improve lipid membrane permeability, making it more suitable for hydrophobic interactions in drug design.

Comparison with Other Substituted Phenylureas
Substituted phenylureas, such as 3-(4-chlorophenyl)urea or 1-(2-methylphenyl)urea, exhibit varied biological activities. For instance:
- 3-(4-Chlorophenyl)urea : Used as a herbicide due to its inhibition of photosynthetic electron transport.
- 1-(2-Methylphenyl)urea : Demonstrates anticonvulsant activity in preclinical models.
Stability and Structural Insights
Urea derivatives are prone to hydrolysis under acidic or alkaline conditions. While urea itself is stable in DES formulations , the aromatic substituents in this compound may stabilize the molecule against hydrolysis due to electron-withdrawing effects of the chlorine atom. Secondary structure analyses of proteins in urea solutions (e.g., 4 M urea destabilizes α-helices ) highlight urea’s role in disrupting hydrogen bonds. By contrast, the bulky aromatic groups in this compound might limit its utility as a denaturant but improve its thermal stability in solid-state applications.
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